molecular formula C19H23NO2S B492571 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane CAS No. 667912-35-8

1-[4-(4-Methylphenyl)phenyl]sulfonylazepane

Cat. No.: B492571
CAS No.: 667912-35-8
M. Wt: 329.5g/mol
InChI Key: SNNJKUFKIVOEJM-UHFFFAOYSA-N
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Description

1-[4-(4-Methylphenyl)phenyl]sulfonylazepane is a sulfonamide derivative featuring an azepane (seven-membered nitrogen-containing ring) core substituted with a biphenyl sulfonyl group. The biphenyl sulfonyl moiety may enhance lipophilicity and binding affinity compared to simpler analogs .

Properties

IUPAC Name

1-[4-(4-methylphenyl)phenyl]sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-16-6-8-17(9-7-16)18-10-12-19(13-11-18)23(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNNJKUFKIVOEJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane typically involves several steps. One common synthetic route includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate azepane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(4-Methylphenyl)phenyl]sulfonylazepane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Methylphenyl)phenyl]sulfonylazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-[4-(4-Methylphenyl)phenyl]sulfonylazepane and related sulfonamide derivatives:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Accessibility Reported Applications
This compound Not explicitly reported Biphenyl (4-methylphenyl at para position) Likely complex Hypothesized enzyme inhibition
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.365 Single 4-methylphenyl sulfonyl group High (18 synthetic routes) Intermediate in drug synthesis
1-(4-Methoxyphenyl)sulfonylazepane C₁₃H₁₉NO₃S 269.36 4-Methoxyphenyl sulfonyl group Moderate Potential CNS activity
[4-(1-Azepanylsulfonyl)phenyl][4-(2-fluorophenyl)-1-piperazinyl]methanone C₂₃H₂₈FN₃O₃S 445.553 Fluorophenyl-piperazinyl ketone + azepane sulfonyl Low (specialized synthesis) Kinase or GPCR modulation

Key Observations:

Electron-withdrawing groups (e.g., fluorine in ) or electron-donating groups (e.g., methoxy in ) alter electronic properties, affecting solubility and target binding.

Synthetic Accessibility :

  • 1-[(4-Methylphenyl)sulfonyl]azepane is well-documented with 18 synthetic routes, suggesting robust methodology for scale-up .
  • The fluorophenyl-piperazinyl analog requires multistep synthesis, limiting accessibility .

Biological Relevance: Sulfonamide derivatives are known for protease inhibition (e.g., carbonic anhydrase). The biphenyl variant may enhance selectivity due to extended aromatic interactions.

Research Findings and Mechanistic Insights

  • Enzyme Inhibition : Sulfonamide-containing azepanes often target metalloenzymes. The biphenyl group in the target compound may improve binding to hydrophobic enzyme pockets, as seen in similar sulfonamide inhibitors .
  • Pharmacokinetics : Increased molecular weight (e.g., 445.553 in ) correlates with reduced bioavailability but improved target residence time.
  • Toxicity : Methoxy-substituted analogs may exhibit lower hepatotoxicity compared to halogenated derivatives (e.g., fluorine in ) due to reduced reactive metabolite formation.

Biological Activity

1-[4-(4-Methylphenyl)phenyl]sulfonylazepane is a sulfonamide derivative characterized by its unique azepane ring and phenyl substituents. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for exploring therapeutic applications, including antibacterial, anti-inflammatory, and analgesic effects.

Chemical Structure

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22N2O2S
  • Molecular Weight : 342.45 g/mol

The structural features include:

  • An azepane ring (a seven-membered nitrogen-containing ring)
  • A sulfonyl group attached to a phenyl moiety
  • A para-substituted methyl group on one of the phenyl rings

This compound exhibits biological activity primarily through the inhibition of bacterial folic acid synthesis, a common mechanism among sulfonamide compounds. This inhibition disrupts the production of nucleic acids and proteins essential for bacterial growth, thereby exhibiting antibacterial properties.

Table 1: Summary of Biological Activities

Activity Mechanism Potential Applications
AntibacterialInhibition of folic acid synthesisTreatment of bacterial infections
Anti-inflammatoryModulation of inflammatory pathwaysPain relief and inflammation control
AnalgesicInteraction with pain receptorsPain management

Research Findings

Recent studies have highlighted the compound's effectiveness against various bacterial strains and its potential as an anti-inflammatory agent. For instance, a study demonstrated that derivatives of sulfonamide compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating a promising therapeutic profile for this compound.

Case Study: Antibacterial Activity

In a laboratory setting, the antibacterial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate efficacy. Further modifications to the compound's structure were explored to enhance its potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the azepane ring and phenyl substituents significantly influence the biological activity of the compound. For example, increasing hydrophobicity through additional methyl groups has been linked to enhanced binding affinity to target proteins involved in bacterial metabolism.

Table 2: Structure-Activity Relationship Insights

Modification Effect on Activity
Addition of methyl groupsIncreased hydrophobicity and binding affinity
Alteration of sulfonamide groupVariability in antibacterial potency
Changes in azepane ring structureImpact on pharmacokinetics and bioavailability

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